molecular formula C9H18N2O2S B071628 tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate CAS No. 182678-75-7

tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate

Cat. No. B071628
CAS RN: 182678-75-7
M. Wt: 218.32 g/mol
InChI Key: FQLWLAQLAPCVFC-UHFFFAOYSA-N
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Description

Tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate is a chemical compound that is commonly used in scientific research. It is a carbamate derivative that has been found to have a variety of potential applications in the fields of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate involves the inhibition of certain enzymes, as mentioned above. Specifically, it has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters, which can have various effects on the nervous system and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, its ability to inhibit acetylcholinesterase and butyrylcholinesterase can have various effects on the nervous system and other tissues, depending on the specific enzyme and its location in the body.

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate in lab experiments is its ability to inhibit specific enzymes, which can be useful in studying their role in various biological processes and diseases. Additionally, its antioxidant properties can be useful in studying oxidative stress and inflammation. However, one limitation of using this compound is that it may have off-target effects on other enzymes or biological processes, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for the study of tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate. One potential area of research is its use in studying the role of acetylcholinesterase and butyrylcholinesterase in Alzheimer's disease and other neurological disorders. Additionally, its antioxidant properties could be further explored in the context of various diseases that involve oxidative stress and inflammation. Finally, the development of more selective inhibitors of these enzymes could help to improve the specificity of experiments using this compound.

Synthesis Methods

Tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl isocyanate with 2-mercapto-4-methyl-5-thiazolecarboxylic acid. The resulting intermediate is then treated with a base to form the final product. This synthesis method has been well-established in the literature and has been used to produce this compound in high yields.

Scientific Research Applications

Tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate has been found to have a variety of potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can be used to study the role of these enzymes in various biological processes and diseases, such as Alzheimer's disease. Additionally, this compound has been found to have antioxidant properties, which can be useful in studying oxidative stress and its role in various diseases.

properties

CAS RN

182678-75-7

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

tert-butyl N-(4-amino-4-sulfanylidenebutan-2-yl)carbamate

InChI

InChI=1S/C9H18N2O2S/c1-6(5-7(10)14)11-8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H2,10,14)(H,11,12)

InChI Key

FQLWLAQLAPCVFC-UHFFFAOYSA-N

SMILES

CC(CC(=S)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=S)N)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (3-amino-1-methyl-3-thioxopropyl)-, 1,1-dimethylethyl ester

Origin of Product

United States

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